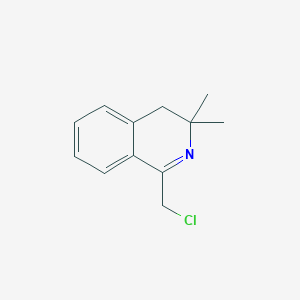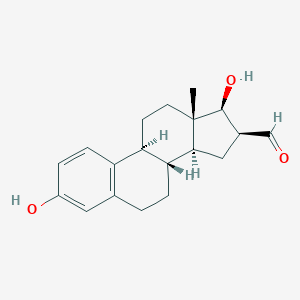
16-Formylestradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Formylestradiol (16-FE) is a synthetic estrogenic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
16-Formylestradiol exerts its effects through binding to estrogen receptors (ERs), particularly ERα and ERβ. It has been shown to have a higher binding affinity for ERβ than ERα. Once bound to ERs, 16-Formylestradiol can regulate gene expression, leading to its various physiological effects.
Biochemische Und Physiologische Effekte
16-Formylestradiol has been shown to have various biochemical and physiological effects, including the regulation of gene expression, inhibition of cancer cell growth, reduction of inflammation, and neuroprotection. It has also been shown to regulate glucose metabolism and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 16-Formylestradiol in lab experiments is its high binding affinity for ERβ, which makes it a useful tool for studying the effects of ERβ activation. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
For 16-Formylestradiol research include further exploration of its potential therapeutic applications, including its effects on metabolic disorders, neurological disorders, and cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
16-Formylestradiol can be synthesized using various methods, including the Wessely-Moser rearrangement, the Pfitzinger reaction, and the Wittig reaction. The Wessely-Moser rearrangement involves the rearrangement of a 17-ketone group to a 16-formyl group using zinc and acetic acid. The Pfitzinger reaction involves the reaction of estrone with formic acid and acetic anhydride. The Wittig reaction involves the reaction of estrone with a phosphonium ylide to form the desired 16-formyl compound.
Wissenschaftliche Forschungsanwendungen
16-Formylestradiol has been used in scientific research to study its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and neuroprotective effects. Studies have shown that 16-Formylestradiol can inhibit the growth of breast cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 16-Formylestradiol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
150585-08-3 |
|---|---|
Produktname |
16-Formylestradiol |
Molekularformel |
C19H24O3 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,16S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carbaldehyde |
InChI |
InChI=1S/C19H24O3/c1-19-7-6-15-14-5-3-13(21)8-11(14)2-4-16(15)17(19)9-12(10-20)18(19)22/h3,5,8,10,12,15-18,21-22H,2,4,6-7,9H2,1H3/t12-,15-,16-,17+,18+,19+/m1/s1 |
InChI-Schlüssel |
GQRLRYVNRMCWPQ-IEQBIMPXSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)C=O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CCC3C(C1CC(C2O)C=O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CC12CCC3C(C1CC(C2O)C=O)CCC4=C3C=CC(=C4)O |
Synonyme |
16-formylestradiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



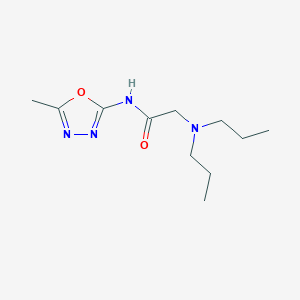
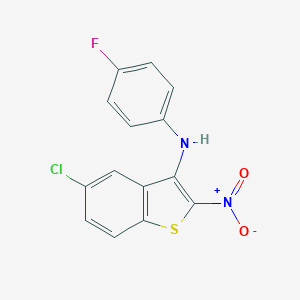
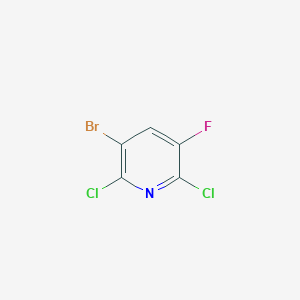
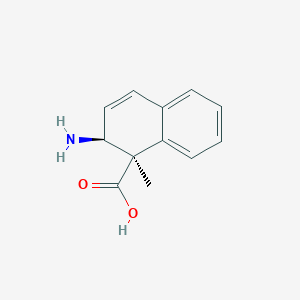
![4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one](/img/structure/B119629.png)
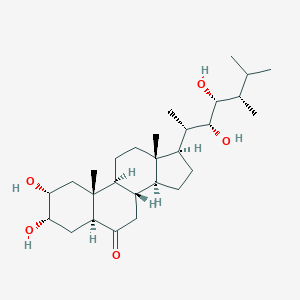
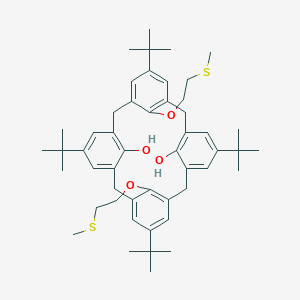
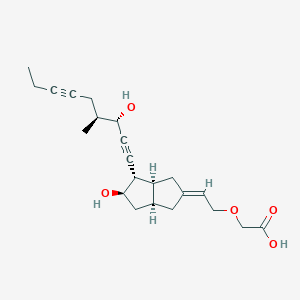
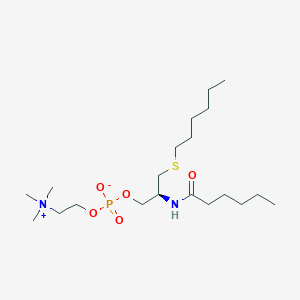
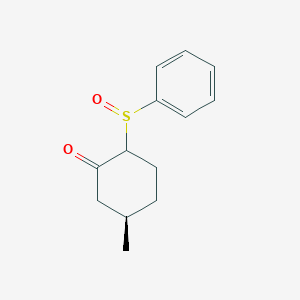
![1,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B119653.png)
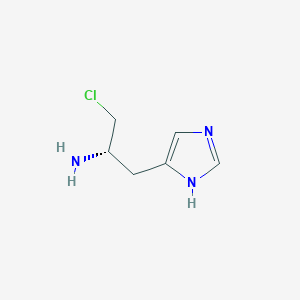
acetic acid](/img/structure/B119659.png)
